5alpha-Androstan-3,17-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H28O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(5S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-16H,3-11H2,1-2H3/t12-,14?,15?,16?,18?,19?/m0/s1 |
InChI Key |
RAJWOBJTTGJROA-PLFHKJOISA-N |
Isomeric SMILES |
CC12CCC(=O)C[C@@H]1CCC3C2CCC4(C3CCC4=O)C |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4=O)C |
Synonyms |
3,17-dioxy-5 alpha-androstane 5 alpha-androstane-3,17-dione 5 alpha-androstanedione 5 beta-androstane-3,17-dione androstane-3,17-dione androstane-3,17-dione, (2-3(H)-labeled, (2alpha,5beta))-isomer androstane-3,17-dione, (2-3(H)-labeled, (2beta,5beta))-isomer androstane-3,17-dione, (4-(3)H-labeled, (4alpha,5beta))-isomer androstane-3,17-dione, (4-(3)H-labeled, (4beta,5beta))-isomer androstane-3,17-dione, (5alpha)-isomer androstane-3,17-dione, (5beta)-isome |
Origin of Product |
United States |
Biosynthesis and Formation of 5alpha Androstan 3,17 Dione
Comparative Biosynthesis Across Biological Systems
The formation of 5alpha-Androstan-3,17-dione, an integral intermediate in androgen metabolism, occurs across a diverse range of biological systems. Its synthesis is primarily catalyzed by the enzyme 5α-reductase, which reduces the double bond of precursor steroids like androstenedione (B190577). wikipedia.orgkegg.jp The expression and activity of this enzyme, along with other steroidogenic enzymes, vary significantly between species and cell types, leading to distinct biosynthetic pathways and efficiencies.
Non-Human Mammalian Models (e.g., Tammar Wallaby, Mouse)
Studies in non-human mammals have been crucial for elucidating alternative pathways of androgen synthesis that involve this compound.
Tammar Wallaby (Macropus eugenii) : Research on the Tammar Wallaby has been instrumental in identifying what is known as the "backdoor pathway" of androgen synthesis. nih.gov In the testes of pouch young, 5α-androstane-3α,17β-diol (5α-adiol) is a significant androgen. Its formation can proceed through a pathway that bypasses testosterone (B1683101), involving intermediates such as 5α-pregnane-3α,17α-diol-20-one and androsterone (B159326). nih.govnih.gov A key part of the broader androgen synthesis network described in these studies is the "5α-dione pathway," where androstenedione is first converted to this compound, which is then metabolized to dihydrotestosterone (DHT). nih.gov This highlights the role of this compound as a critical node in both classical and alternative androgen production routes in this marsupial model.
Mouse (Mus musculus) : The mouse is a widely used model for studying steroidogenesis, although notable species differences exist compared to humans. wikipedia.org In immature mouse testes, the synthesis of 5α-androstane-3α,17β-diol is prominent and relies on the activity of steroid 5α-reductase type 1 (SRD5A1). oup.com The formation of this compound is an implicit step in the 5α-reduction of androstenedione. ane.pl Studies have shown that mouse fetal Sertoli cells are responsible for converting androstenedione, produced by fetal Leydig cells, into testosterone, a process catalyzed by HSD17B3. wikipedia.org The subsequent 5α-reduction of these androgens underscores the presence of the necessary enzymatic machinery for producing this compound. wikipedia.organe.pl
| Model Organism | Key Tissue | Relevant Pathway | Primary Findings | Citation |
|---|---|---|---|---|
| Tammar Wallaby | Testes | "Backdoor" Pathway / "5α-dione" Pathway | Demonstrates androgen synthesis pathways that utilize this compound as an intermediate, bypassing testosterone in some routes. | nih.govnih.govnih.gov |
| Mouse | Testes | Androgen Synthesis | This compound is a known metabolite. Steroid 5α-reductase type 1 is crucial for the formation of 5α-reduced androgens in immature testes. | wikipedia.orgoup.comane.pl |
In Vitro Cellular Models
A variety of in vitro cell models have been employed to investigate the specific cellular and enzymatic mechanisms responsible for the biosynthesis of this compound.
Human Liver Microsomes : The liver is a primary site of steroid metabolism. Studies using human liver S9 fractions, which contain microsomal enzymes, have shown that epiandrosterone (B191177) can be converted to this compound in the presence of the cofactor NAD(P)+. bioscientifica.com Human liver microsomes are frequently used in biotransformation studies to investigate the formation of various steroid metabolites, including those resulting from 5α-reductase activity. mdpi.com
HEK-293 Cells : The human embryonic kidney (HEK-293) cell line has been shown to possess endogenous 5α-reductase type II activity. bioscientifica.com In one study, incubating these cells with 4-androstene-3,17-dione resulted in a significant conversion to this compound. Specifically, 1 million HEK-293 cells converted 23% of the substrate over a 24-hour period. bioscientifica.com These cells are also a common system for expressing and characterizing specific steroidogenic enzymes, including various hydroxylases and reductases that metabolize this compound and its precursors.
HepG2 Cells : The human hepatoma cell line, HepG2, is another valuable model for studying hepatic steroid metabolism. Research has demonstrated that HepG2 cells metabolize testosterone into 4-androstene-3,17-dione, the direct precursor for this compound. Furthermore, studies on the metabolism of dehydroepiandrosterone (B1670201) (DHEA) and dihydrotestosterone (DHT) in HepG2 cells confirm the activity of pathways where this compound (also referred to as androstanedione) is an intermediate metabolite.
Prostate Cells : The formation of this compound is particularly relevant in prostate tissue, where it is a key intermediate in the synthesis of the potent androgen DHT. In prostate cancer cells, the "5α-dione pathway" (Androstenedione → 5α-Androstan-3,17-dione → DHT) provides a mechanism for intratumoral androgen synthesis, which can contribute to the growth of castration-resistant prostate cancer. nih.gov This pathway allows the cells to produce DHT from adrenal androgens, bypassing testosterone.
Breast Adipose Tissue Stromal Cells : Adipose tissue is an important extragonadal site for steroid synthesis. Studies on stromal cells isolated from human breast adipose tissue have conclusively shown that these cells possess 5α-reductase activity. When cultured with androstenedione, these cells metabolized it into several steroids, including this compound. The rate of conversion to this compound was significant, ranging from 2.05% to 9.91% per million cells.
Dog Brain Tissues : The brain is recognized as a steroidogenic organ, capable of synthesizing neurosteroids that modulate neural function. The presence and activity of 5α-reductase, the enzyme required to convert androstenedione to this compound, has been identified in the brain tissue of dogs and other vertebrates. mdpi.combioscientifica.com This indicates that the local synthesis of 5α-reduced steroids, including this compound, can occur within the canine central nervous system.
| In Vitro Model | Precursor(s) | Key Enzyme(s) | Research Findings | Citation |
|---|---|---|---|---|
| Human Liver Microsomes | Epiandrosterone | Reductases | Demonstrates the conversion of epiandrosterone to this compound. | bioscientifica.com |
| HEK-293 Cells | 4-Androstene-3,17-dione | 5α-Reductase Type II | Endogenous enzyme activity converts 23% of the substrate to this compound in 24 hours. | bioscientifica.com |
| HepG2 Cells | Testosterone, DHEA, DHT | 17β-HSD, 5α-Reductase | Metabolizes precursors into androgens, with this compound being a key intermediate. | |
| Prostate Cells | Androstenedione | 5α-Reductase, AKR1C3 | Utilizes the "5α-dione pathway" for intratumoral DHT synthesis, crucial in prostate cancer. | nih.gov |
| Breast Adipose Tissue Stromal Cells | Androstenedione | 5α-Reductase | Actively converts androstenedione to this compound (2.05-9.91% conversion). | |
| Dog Brain Tissues | Androstenedione | 5α-Reductase | The presence of 5α-reductase activity suggests local synthesis of 5α-reduced neurosteroids. | mdpi.combioscientifica.com |
Metabolic Transformations and Downstream Products of 5alpha Androstan 3,17 Dione
Reductive Metabolism
The reductive metabolism of 5alpha-androstan-3,17-dione is a key pathway for the synthesis and inactivation of potent androgens. This process involves the conversion of the parent compound into various hydroxylated metabolites by specific enzymes.
Conversion to Androsterone (B159326) and its Epimers (3alpha-hydroxy-5alpha-androstan-17-one and 3beta-hydroxy-5alpha-androstan-17-one)
This compound is a direct precursor to androsterone (3alpha-hydroxy-5alpha-androstan-17-one) and its epimer, epiandrosterone (B191177) (3beta-hydroxy-5alpha-androstan-17-one). ebi.ac.ukwikipedia.org This conversion is a significant step in androgen metabolism. For instance, in vitro studies using human skin slices have demonstrated the transformation of androstenedione (B190577) into this compound, which is then further metabolized to androsterone and epiandrosterone. nih.gov The enzyme 3beta-hydroxysteroid dehydrogenase can facilitate the production of epiandrosterone from androstanedione (B1670583). wikipedia.org Additionally, the interconversion between androsterone and epiandrosterone can occur through an oxidative step to 5alpha-androstane-3,17-dione, followed by reduction. uth.eduhmdb.ca
Formation of 5alpha-Androstane-3alpha,17beta-diol (B1664111) and 5alpha-Androstane-3beta,17beta-diol
Further reduction of the metabolites of this compound leads to the formation of diols. Specifically, androsterone can be reduced to 5alpha-androstane-3alpha,17beta-diol. uniprot.org Dihydrotestosterone (B1667394) (DHT), which is interconvertible with this compound, is metabolized to 5alpha-androstane-3alpha,17beta-diol (3alpha-diol) and 5alpha-androstane-3beta,17beta-diol (3beta-diol). researchgate.netfrontiersin.org The 3beta-diol metabolite is noted for its ability to bind to the estrogen receptor beta (ERbeta) but not the androgen receptor. nih.gov This conversion of DHT to its diol metabolites is considered a key step in androgen inactivation. researchgate.net
Role of Aldo-Keto Reductases (AKR1C Family, e.g., AKR1C1, AKR1C2, AKR1C3) in Reductive Pathways
The aldo-keto reductase (AKR) superfamily, particularly the AKR1C subfamily (AKR1C1, AKR1C2, and AKR1C3), plays a pivotal role in the reductive metabolism of this compound and its derivatives. oup.com These enzymes are NAD(P)(H)-dependent oxidoreductases that catalyze the reduction of ketosteroids. oup.comuniprot.org
AKR1C1 primarily acts as a 20-ketosteroid reductase but also participates in androgen metabolism. oup.com
AKR1C2 is crucial in the deactivation of 5alpha-DHT by converting it to 3alpha-diol. researchgate.netoup.com A decrease in AKR1C2 levels has been associated with prostate cancer progression, highlighting its role in regulating androgen levels. nih.gov
AKR1C3 , also known as 17beta-hydroxysteroid dehydrogenase type 5, is highly efficient in interconverting testosterone (B1683101) and androstenedione. frontiersin.org It also reduces DHT to the less active 3alpha-diol. uniprot.orguniprot.org
These enzymes exhibit a preference for NADPH as a cofactor, which favors the reductive pathways in metabolically active cells. nih.gov Their diverse substrate specificities allow for precise regulation of steroid hormone activity at the pre-receptor level. oup.com
Oxidative and Other Enzymatic Conversions
Beyond reductive pathways, this compound is subject to oxidative conversions and other enzymatic modifications that contribute to the dynamic balance of androgen metabolism.
Interconversion with Dihydrotestosterone and Androsterone via Specific Hydroxysteroid Dehydrogenases
This compound is reversibly interconvertible with other key 5alpha-reduced steroids, including dihydrotestosterone (DHT) and androsterone. pnas.org This metabolic grid is facilitated by various hydroxysteroid dehydrogenases (HSDs). For instance, 17beta-hydroxysteroid dehydrogenase (17beta-HSD) enzymes catalyze the conversion between this compound and DHT. uniprot.orgnih.gov Similarly, 3alpha-hydroxysteroid dehydrogenases (3alpha-HSDs) mediate the reversible conversion between this compound and androsterone. pnas.org The enzyme 17beta-hydroxysteroid dehydrogenase 6 (17beta-HSD6), which primarily functions as a 3alpha-hydroxysteroid oxidoreductase, is involved in the interconversion of androstanediol to DHT and the inactive metabolite androsterone. nih.govresearchgate.net
Less Characterized Metabolic Fates and Novel Hydroxylation Reactions
While the primary metabolic pathways of this compound are well-documented, research continues to uncover novel enzymatic modifications. Hydroxylation reactions, for example, can occur at various positions on the steroid nucleus, leading to a diverse array of metabolites. Fungal models have demonstrated that androst-4-ene-3,17-dione can undergo hydroxylation at the 18-position by Aspergillus niger. researchgate.net Another study on the metabolism of dehydroepiandrosterone (B1670201) (DHEA) and epiandrosterone, a metabolite of this compound, showed transformations into 7- or 16alpha-hydroxylated derivatives. ebi.ac.uk Furthermore, a previously unknown metabolic pathway involving the enzyme CYP7B1 has been identified for 5alpha-androstane-3alpha,17beta-diol (3alpha-Adiol), a downstream product of this compound metabolism. This enzyme catalyzes the hydroxylation of 3alpha-Adiol to form 6- and 7-hydroxymetabolites, suggesting a novel mechanism for regulating intracellular androgen levels. nih.gov
Table 1: Key Enzymes in this compound Metabolism
| Enzyme Family | Specific Enzyme | Primary Function in Androgen Metabolism |
|---|---|---|
| Aldo-Keto Reductases | AKR1C1 | 20-ketosteroid reduction, androgen metabolism. oup.com |
| AKR1C2 | Deactivation of 5alpha-DHT to 3alpha-diol. researchgate.netoup.com | |
| AKR1C3 | Interconversion of testosterone and androstenedione; reduction of DHT to 3alpha-diol. uniprot.orgfrontiersin.org | |
| Hydroxysteroid Dehydrogenases | 17beta-HSDs | Interconversion of this compound and DHT. uniprot.orgnih.gov |
| 3alpha-HSDs | Interconversion of this compound and androsterone. pnas.org | |
| 17beta-HSD6 | Interconversion of androstanediol, DHT, and androsterone. nih.govresearchgate.net | |
| Cytochrome P450 | CYP7B1 | Hydroxylation of 5alpha-androstane-3alpha,17beta-diol. nih.gov |
Enzymatic Reaction Kinetics and Specificity
The metabolic conversion of this compound is governed by the kinetic properties of various enzymes, primarily from the aldo-keto reductase (AKR) and hydroxysteroid dehydrogenase (HSD) superfamilies. These properties, including substrate affinity (Km) and maximum reaction velocity (Vmax) or turnover number (kcat), dictate the rate and direction of metabolic pathways.
Substrate Affinity and Reaction Rates of Enzymes Involved in this compound Metabolism
The metabolism of this compound is predominantly reductive, converting the dione (B5365651) into various biologically active or inactive hydroxysteroids. Key enzymes involved in this process are members of the aldo-keto reductase superfamily, specifically AKR1C1, AKR1C2, AKR1C3, and AKR1C4. These enzymes exhibit distinct, though sometimes overlapping, substrate specificities and kinetic parameters. researchgate.netnih.gov
AKR1C2 demonstrates a high affinity for this compound, with a reported Michaelis-Menten constant (Km) of 5.0 µM for its reduction to androsterone. oup.com The turnover number (kcat) for this reaction is 7.63 min⁻¹. oup.com Another study reports a kcat of 1.39 min⁻¹ for the same reaction. uniprot.org AKR1C4 also shows a high affinity for this compound, with a Km value of 1.44 µM and a kcat of 1.79 min⁻¹. uniprot.org
The human AKR1C1 enzyme reduces this compound with a Km of 6.77 µM and a kcat of 0.47 min⁻¹. uniprot.org For AKR1C3, the affinity for this compound is characterized by a Km of 5 µM. uniprot.org
In addition to the AKR family, other enzymes like 17beta-hydroxysteroid dehydrogenase (17beta-HSD) and 3alpha-hydroxysteroid dehydrogenase (3alpha-HSD) are crucial. wikipedia.org For instance, the enzyme 3(or 17)alpha-hydroxysteroid dehydrogenase (EC 1.1.1.209) catalyzes the interconversion of androsterone and 5alpha-androstane-3,17-dione. wikipedia.orguniprot.org In the oxidative direction, 17beta-hydroxysteroid dehydrogenase type 6 (HSD17B6) can convert androsterone back to this compound. uniprot.org
The following table summarizes the steady-state kinetic parameters for the reduction of this compound by various human enzymes.
| Enzyme | Product | Km (µM) | kcat (min⁻¹) | Source |
|---|---|---|---|---|
| AKR1C1 | Androsterone / Epiandrosterone | 6.77 | 0.47 | uniprot.org |
| AKR1C2 | Androsterone | 5.0 | 7.63 | oup.com |
| AKR1C3 | Androsterone / Epiandrosterone | 5 | N/A | uniprot.org |
| AKR1C4 | Androsterone / Epiandrosterone | 1.44 | 1.79 | uniprot.org |
Co-factor Dependence (e.g., NAD+/NADH, NADP+/NADPH) of this compound Transformations
The enzymatic transformations of this compound are critically dependent on the availability of specific cofactors, namely the nicotinamide (B372718) adenine (B156593) dinucleotide pairs NAD+/NADH and NADP+/NADPH. These cofactors act as electron donors or acceptors, enabling the oxidoreductase activity of the metabolizing enzymes.
The reductive metabolism of this compound is predominantly driven by NADPH. oup.com The human aldo-keto reductase isoforms AKR1C1, AKR1C2, AKR1C3, and AKR1C4 all function as NAD(P)H-dependent reductases. researchgate.netnih.govuniprot.orguniprot.orguniprot.orguniprot.org While they can utilize both NADH and NADPH, the reductive reactions in a physiological context are favored by NADPH. uniprot.orguniprot.org In fact, the oxidative activity of these enzymes is often inhibited by physiological concentrations of NADPH, suggesting that their primary role in the cell is reductive. uniprot.orguniprot.orguniprot.orguniprot.org The catalytic mechanism for AKR enzymes is a sequential ordered process where the NADPH cofactor binds to the enzyme first, followed by the steroid substrate. nih.gov
Conversely, the oxidation of the hydroxyl groups in the metabolites of this compound (such as androsterone) to reform the dione is typically an NAD+-dependent process. uniprot.org For example, the reaction catalyzed by 17-beta-hydroxysteroid dehydrogenase type 6 (HSD17B6) that converts androsterone to this compound utilizes NAD+ as the cofactor. uniprot.org Similarly, the conversion of dihydrotestosterone (DHT) to 5alpha-androstanedione by the 17beta-HSD activity of rat type I 3beta-HSD is dependent on NAD+. nih.gov
This differential cofactor usage allows for precise regulation of steroid hormone activity, with NADPH-dependent reductases generally leading to steroid inactivation or the formation of different active metabolites, and NAD+-dependent oxidases regenerating precursor ketones.
The table below outlines the cofactor dependence for key enzymatic reactions involving this compound.
| Enzyme/Enzyme Family | Transformation | Preferred Cofactor | Source |
|---|---|---|---|
| AKR1C1, AKR1C2, AKR1C3, AKR1C4 | This compound → Androsterone / Epiandrosterone (Reduction) | NADPH | uniprot.orguniprot.orguniprot.orguniprot.org |
| HSD17B6 | Androsterone → this compound (Oxidation) | NAD+ | uniprot.org |
| 3(or 17)alpha-hydroxysteroid dehydrogenase | Androsterone ⇌ this compound (Interconversion) | NAD(P)+/NAD(P)H | wikipedia.org |
| Rat Type I 3beta-HSD (17beta-HSD activity) | Dihydrotestosterone → this compound (Oxidation) | NAD+ | nih.gov |
Biological and Mechanistic Research Perspectives of 5alpha Androstan 3,17 Dione
Role in Androgen Receptor Signaling Pathways
5alpha-Androstan-3,17-dione, also known as 5α-androstanedione, is a key intermediate in androgen metabolism. wikipedia.org While it possesses some androgenic activity itself, its primary role in androgen receptor (AR) signaling is as a precursor to the most potent endogenous androgen, dihydrotestosterone (B1667394) (DHT). wikipedia.org Its formation and subsequent conversion represent a critical pathway for local androgen synthesis in target tissues.
This compound serves as a direct precursor in an alternative pathway for the synthesis of dihydrotestosterone (DHT), which potently activates the androgen receptor. nih.gov This route, often termed the "5α-dione pathway," bypasses the necessity for testosterone (B1683101) as an intermediate. nih.gov In this pathway, androstenedione (B190577) is first converted to this compound by the enzyme 5α-reductase (SRD5A). nih.govnih.gov Subsequently, this compound is converted to DHT through the action of 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes, such as aldo-keto reductase 1C3 (AKR1C3). nih.govnih.gov
This pathway is particularly significant in certain physiological and pathological states, such as castration-resistant prostate cancer (CRPC). nih.gov In CRPC models, the conversion of adrenal precursors to DHT preferentially follows the 5α-dione pathway (Androstenedione → this compound → DHT) over the conventional pathway (Androstenedione → Testosterone → DHT). nih.gov This is because androstenedione is a better substrate for SRD5A than testosterone, and upregulation of enzymes like SRD5A1 and AKR1C3 in CRPC tissue favors this flux. nih.gov In female genital skin, the synthesis of DHT from androstenedione via this compound is also considered more significant than the pathway involving testosterone. wikipedia.org
| Step | Precursor | Enzyme | Product | Significance |
|---|---|---|---|---|
| 1 | Androstenedione | 5α-reductase (SRD5A) | This compound | Initial step, commits precursor to the 5α-reduced pathway. nih.gov |
| 2 | This compound | 17β-HSD (e.g., AKR1C3) | Dihydrotestosterone (DHT) | Final conversion to the most potent androgen receptor agonist. nih.govnih.gov |
The local concentration of androgens and their precursors, known as androgen homeostasis, is tightly regulated by a network of steroid-modifying enzymes within target tissues. This compound is a central node in this network. Its synthesis and metabolism are governed by several key enzyme families.
5α-Reductases (SRD5A): These enzymes catalyze the irreversible conversion of Δ4-steroids to 5α-reduced steroids. nih.gov Specifically, they convert androstenedione to this compound and testosterone to DHT. nih.govnih.gov The expression of SRD5A isoenzymes, particularly SRD5A1, can be elevated in CRPC, which serves to increase the metabolic flow from androstenedione to this compound. nih.gov
17β-Hydroxysteroid Dehydrogenases (17β-HSDs): This large family of enzymes catalyzes the interconversion of 17-ketosteroids and 17β-hydroxysteroids. nih.govnih.gov this compound, a 17-ketosteroid, is reduced to DHT, a 17β-hydroxysteroid, by reductive 17β-HSDs like AKR1C3. nih.govnih.gov Conversely, oxidative 17β-HSDs can convert DHT back to this compound. wikipedia.org
3β-Hydroxysteroid Dehydrogenases (3β-HSDs): These enzymes are also involved in androgen pathways. For instance, epiandrosterone (B191177) can be formed from androstanedione (B1670583) by 3β-hydroxysteroid dehydrogenase. wikipedia.org
The interplay between these enzymes determines the steady-state levels of various androgens. For example, inhibiting SRD5A1 blocks the synthesis of this compound and subsequently DHT, but this can result in the diversion of androstenedione towards increased testosterone synthesis. nih.gov This highlights the intricate balance maintained by these enzymes in controlling the local androgenic environment.
Modulation of Other Steroid Hormone Pathways
The formation of this compound can influence other steroid hormone pathways, primarily by affecting the availability of substrates for estrogen synthesis and through the actions of its downstream metabolites on estrogen receptors.
The production of this compound impacts estrogen signaling by reducing the biosynthesis of classical estrogens and by leading to the formation of metabolites that can act as estrogen receptor ligands. nih.gov As described above, the action of 5α-reductase on androstenedione limits its availability for conversion to estrone (B1671321), a precursor to estradiol. frontiersin.org This directly lowers the local production of potent estrogen receptor alpha (ERα) agonists.
Furthermore, the androgen metabolic pathway downstream of DHT can produce steroids with significant affinity for estrogen receptors, particularly estrogen receptor beta (ERβ). nih.gov DHT can be metabolized to 5α-androstane-3β,17β-diol (3β-Adiol), a steroid that binds efficiently to ERβ but not to the androgen receptor. nih.govnih.gov 3β-Adiol has been shown to be an active estrogenic hormone, capable of modulating gene expression through the ER pathway and regulating ERβ expression in tissues like the prostate. nih.govnih.gov Therefore, while the 5α-dione pathway leads to the potent androgen DHT, the subsequent metabolism of DHT can generate ligands for estrogen receptors, demonstrating a complex crosstalk between androgen and estrogen signaling pathways. nih.gov
| Process | Mechanism | Effect on Estrogen Pathway | Key Molecules |
|---|---|---|---|
| Substrate Diversion | 5α-reductase converts androstenedione to 5α-dione, reducing its availability for aromatase. | Decreased biosynthesis of estrone and estradiol. | Androstenedione, 5α-reductase, Aromatase |
| Metabolite Activity | Downstream metabolites of the pathway (from DHT) can act as estrogen receptor ligands. nih.gov | Activation of Estrogen Receptor β (ERβ) signaling. nih.govnih.gov | 5α-androstane-3β,17β-diol (3β-Adiol), ERβ |
Intracrine and Paracrine Steroidogenesis Involving this compound
Intracrinology refers to the process where a cell synthesizes active hormones from inactive, circulating precursors, with the hormones then exerting their effects within that same cell. nih.govull.es this compound is a pivotal molecule in the intracrine synthesis of androgens in peripheral target tissues like the prostate. nih.govnih.gov
The adrenal glands secrete large amounts of inactive C19 steroid precursors, such as dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, into the circulation. nih.gov These precursors are taken up by peripheral cells that possess the necessary enzymatic machinery for their conversion into active androgens. nih.gov The "5α-dione pathway" is a clear example of intracrine action. nih.gov A prostate cell can uptake circulating androstenedione, convert it to this compound via SRD5A, and then to DHT via 17β-HSD. nih.gov This locally synthesized DHT then binds to the androgen receptor within the same cell to drive gene expression and stimulate cell growth and survival. nih.govnih.gov This mechanism allows tissues to create a high local concentration of potent androgens, independent of circulating testosterone levels, which is a key factor in the progression of castration-resistant prostate cancer. nih.gov
While primarily discussed in an intracrine context, these locally produced androgens could also potentially act in a paracrine fashion, diffusing to adjacent cells to elicit a biological response. The balance of steroidogenic and metabolic enzymes within a given cell and its neighbors dictates the potential for both intracrine and paracrine signaling involving this compound and its derivatives.
Tissue-Specific Metabolic Dynamics (e.g., Liver, Prostate, Adipose Tissue, Brain)
This compound is an endogenous steroid that serves as a key intermediate in the metabolic pathways of androgens. wikipedia.org Its formation and subsequent conversion are highly dependent on the enzymatic landscape of specific tissues, leading to diverse metabolic outcomes in the liver, prostate, adipose tissue, and brain.
Liver: The liver is a primary site for steroid metabolism. In hepatic tissue, this compound can be formed from androstenedione through the action of 5α-reductase. wikipedia.org The liver is also equipped with various hydroxysteroid dehydrogenases (HSDs) that further metabolize this compound. For instance, it can be converted to androsterone (B159326) by 3α-HSD and to dihydrotestosterone (DHT) by 17β-HSD. researchgate.net The liver actively metabolizes and clears androgens from circulation, often through conjugation reactions that increase their water solubility for excretion.
Prostate: Within the prostate, this compound is a crucial component of androgen synthesis. nih.gov It can be formed from androstenedione via 5α-reductase and subsequently converted to the potent androgen dihydrotestosterone (DHT) by 17β-hydroxysteroid dehydrogenase (17β-HSD). wikipedia.orgnih.gov This pathway, sometimes referred to as the "5α-dione pathway," is significant in maintaining androgen levels within the prostate, particularly in conditions like castration-resistant prostate cancer. nih.gov The prostate also expresses enzymes that can convert DHT into less active or inactive metabolites, such as 5α-androstane-3α,17β-diol and 5α-androstane-3β,17β-diol. nih.govnih.gov
Brain: The brain is another site of local steroid synthesis and metabolism, a concept known as neurosteroidogenesis. The enzyme 5α-reductase is present in various brain regions, allowing for the local production of 5α-reduced steroids. bioscientifica.comnih.gov Testosterone can be converted to DHT in the brain, and subsequently, DHT can be metabolized to other compounds. nih.gov While the direct metabolism of this compound in the brain is less characterized, the presence of the necessary enzymes suggests its potential role as an intermediate in the cerebral metabolism of androgens. nih.govfrontiersin.org These neurosteroids can have significant effects on neuronal function and behavior.
Table 1: Tissue-Specific Metabolism of this compound
| Tissue | Key Metabolic Conversions | Precursors | Key Metabolites |
| Liver | 5α-reduction, 3α-reduction, 17β-reduction | Androstenedione | Androsterone, Dihydrotestosterone (DHT) |
| Prostate | 5α-reduction, 17β-reduction | Androstenedione | Dihydrotestosterone (DHT), 5α-androstane-3α,17β-diol, 5α-androstane-3β,17β-diol |
| Adipose Tissue | 5α-reduction, 17β-reduction/oxidation | Androstenedione | Dihydrotestosterone (DHT) |
| Brain | 5α-reduction | Androstenedione, Testosterone | Dihydrotestosterone (DHT), 5α-androstane-3α,17β-diol |
Comparative Biological Activity of this compound and its Key Metabolites (e.g., Androgenic vs. Inactive Forms)
This compound: This compound itself possesses some androgenic activity. wikipedia.org However, its primary significance lies in its role as a precursor to more potent androgens.
Dihydrotestosterone (DHT): DHT is a key metabolite of this compound and is considered the most potent natural androgen. nih.gov It binds to the androgen receptor with high affinity, playing a crucial role in the development and maintenance of male secondary sexual characteristics and in the function of androgen-sensitive tissues like the prostate. nih.gov
5α-Androstane-3α,17β-diol (3α-diol): This metabolite is formed from the reduction of DHT. rupahealth.com While it has low affinity for the androgen receptor, it has been shown to support the survival and proliferation of prostate cancer cells through androgen receptor-independent signaling pathways. nih.govresearchgate.net
5α-Androstane-3β,17β-diol (3β-diol): Unlike its potent androgenic precursors, 3β-diol does not bind to the androgen receptor and is considered non-androgenic. wikipedia.org Instead, it exhibits estrogenic activity by acting as an agonist for the estrogen receptor beta (ERβ). wikipedia.orgnih.gov This activity can have antiproliferative effects in prostate cancer cells. townsendletter.com
The conversion of potent androgens like DHT to metabolites with different or no androgenic activity is a key mechanism for regulating androgen signaling at the tissue level. rupahealth.com
Table 2: Comparative Biological Activity of this compound and Its Metabolites
| Compound | Androgenic Activity | Primary Receptor(s) | Key Biological Role |
| This compound | Weak | Androgen Receptor | Precursor to potent androgens |
| Dihydrotestosterone (DHT) | Potent | Androgen Receptor | Principal androgen in many tissues |
| Androsterone | Very Weak | Androgen Receptor | Minor androgenic metabolite |
| 5α-Androstane-3α,17β-diol | Low/Inactive (AR) | - | Promotes prostate cell survival (AR-independent) |
| 5α-Androstane-3β,17β-diol | Inactive (AR) | Estrogen Receptor β (ERβ) | Estrogenic, antiproliferative in prostate |
Advanced Analytical Methodologies for 5alpha Androstan 3,17 Dione Research
Chromatographic and Spectrometric Techniques for Quantitative Analysis
The accurate measurement of 5alpha-Androstan-3,17-dione levels is fundamental to understanding its physiological and pathological roles. To this end, researchers employ a combination of chromatographic separation and spectrometric detection.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications for Metabolite Profiling and Detection
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the analysis of this compound and its metabolites. This technique offers high sensitivity and specificity, making it suitable for detecting low concentrations of steroids in various biological samples. For instance, GC-MS methods have been developed for the broad-based analysis of anabolic androgenic steroids in nutritional supplements, which can be complex matrices. nih.gov To enhance sensitivity, derivatization of the steroids, such as conversion to trimethylsilyl (B98337) (TMS) derivatives, is often employed before GC-MS analysis. nih.gov
In the context of doping control, GC-MS is a cornerstone for identifying prohibited substances. Research has demonstrated the use of GC-MS for the detection of metabolites of various androstane (B1237026) derivatives. researchgate.netresearchgate.net The impact of microbial degradation on steroid profiles can also be assessed, with studies evaluating the quantities of this compound and its 5β-isomer to ensure the reliability of the results. researchgate.net Furthermore, GC-MS has been instrumental in identifying metabolites of testosterone (B1683101) and other androgens in various biological systems, including fathead minnows and in vitro cell cultures. nih.govplos.org
The quantitative aspect of GC-MS is often enhanced by using isotope dilution mass spectrometry, where a stable isotope-labeled internal standard is added to the sample. This approach allows for highly accurate quantification by correcting for losses during sample preparation and analysis. nih.gov
Table 1: GC-MS Applications in this compound Related Research
| Application | Sample Matrix | Key Findings/Methodology | Reference |
|---|---|---|---|
| Analysis of anabolic steroids | Nutritional supplements | Developed a robust method for various matrices, utilizing TMS derivatization for enhanced sensitivity. | nih.gov |
| Metabolite identification | Urine | Identified novel metabolites of designer steroids using GC-MS/MS. | researchgate.net |
| Doping control | Urine | Monitored urinary metabolites of administered steroids over time. | researchgate.net |
| Quantitative analysis | Urine | Used isotope dilution-mass spectrometry for accurate quantification of metabolites. | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Steroid Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for the quantification of a wide array of steroids, including this compound and its precursors and metabolites, directly from biological fluids. nih.gov This technique generally requires less sample preparation and avoids the high temperatures of GC, which can degrade thermally labile compounds. researchgate.net
Stable isotope dilution LC-ESI-MS/MS (liquid chromatography-electrospray ionization-tandem mass spectrometry) methods have been developed to simultaneously quantify multiple androgens and their conjugates in human serum with high specificity and sensitivity. nih.gov These methods can achieve lower limits of quantitation in the picogram range. nih.gov LC-MS/MS is also valuable for confirmatory analysis in doping control, providing unambiguous identification of prohibited substances. researchgate.net The versatility of LC-MS/MS allows for the simultaneous measurement of a large panel of steroids, enabling comprehensive profiling of steroidogenesis pathways. nih.gov
Table 2: LC-MS/MS Methodologies for Steroid Quantification
| Method | Analytes | Sample Matrix | Key Features | Reference |
|---|---|---|---|---|
| SID-LC-ESI-MS/MS | Nine hydroxy-androgens | Human serum | LLOQ of 1.0 to 2.5 pg on column; quantifies conjugated and unconjugated steroids. | nih.gov |
| LC-MS/MS | 18 key steroids | Human and mouse serum | Rapid and versatile for profiling classical and backdoor androgen synthesis pathways. | nih.gov |
| LC-MS-MS | 3alpha-androstanediol | Rat plasma | Sensitive (<10 ng/ml) and specific for this neurosteroid. | nih.gov |
| LC-MS-MS | Glucocorticoids and androgens | - | Applied in the study of Addison's disease. | researchgate.net |
High-Performance Liquid Chromatography (HPLC) for Steroid and Metabolite Separation
High-performance liquid chromatography (HPLC) is a fundamental separation technique used in the analysis of this compound and related steroids. vulcanchem.com It is often used as a purification step prior to detection by other methods or for the separation and relative quantification of metabolites. For example, HPLC has been used to analyze the metabolites of testosterone in soil, where this compound was identified as a major metabolite. nih.gov
In metabolic studies, HPLC is crucial for separating various steroid products. For instance, in studies of 5α-dihydrotestosterone (5α-DHT) metabolism in preadipocytes, HPLC was used to separate and identify metabolites like 3α-diol, 3β-diol, and androstenedione (B190577). researchgate.net HPLC has also been employed in the study of androgen metabolism in cows and sows, where it was used to create immunograms to test for the presence of immunoreactive substances other than the standards. wtm.at
Structural Elucidation and Characterization in Research Contexts
Determining the precise chemical structure, including stereochemistry, is paramount in steroid research. Spectroscopic techniques are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation and Novel Metabolite Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of steroids, providing detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule. vulcanchem.comvulcanchem.com Both ¹H and ¹³C NMR are used to confirm the structure of androstane derivatives. nih.gov
In the characterization of novel or synthesized steroid derivatives, 2D NMR experiments such as COSY (Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical. These experiments provide through-bond and through-space correlations that are essential for confirming the position and orientation of substituents on the steroid nucleus. researchgate.net For instance, NMR was used to identify a mixture of 3α- and 3β-isomers of a novel designer steroid. researchgate.net The specific chemical shifts and coupling constants of protons, particularly those at key stereocenters, provide definitive evidence of the compound's three-dimensional structure. vulcanchem.com
In Vitro Systems for Investigating this compound Metabolism
In vitro systems are invaluable for studying the metabolic pathways of this compound in a controlled environment. These systems, which can include tissue homogenates, cell lines, and purified enzymes, allow researchers to identify metabolites and characterize the enzymes involved in specific biotransformations.
Studies using human lung tissue slices and pulmonary artery endothelial cells have demonstrated the metabolism of androsterone (B159326) to this compound as the principal metabolite. deepdyve.com Similarly, human lung fibroblasts in culture have been shown to metabolize androstenedione to several compounds, with this compound being a major product. ebi.ac.uk The use of fetal rhesus monkey testes homogenates has shown the conversion of 4-androstene-3,17-dione to testosterone, while 17β-hydroxy-5α-androstan-3-one is actively converted to 5α-androstane-3β,17β-diol. nih.gov
In vitro models are also critical for investigating the metabolism of xenobiotics and designer steroids. For example, equine and human S9 liver fractions have been used to study the metabolism of novel chlorinated steroids. researchgate.net Furthermore, cell lines like HepG2 and primary cultured pig hepatocytes are employed to investigate species-specific metabolism of steroids like testosterone and estradiol. plos.org These in vitro systems provide a platform to screen for the effects of potential inhibitors of steroid-metabolizing enzymes and to understand the complex network of androgen metabolism. ucl.ac.uk
Cell Culture Models (e.g., Recombinant Cell Lines, Primary Cell Cultures) for Metabolic Studies
The study of this compound metabolism is greatly facilitated by various in vitro cell culture systems. These models, ranging from primary cells isolated directly from tissues to genetically engineered recombinant cell lines, provide controlled environments to investigate specific metabolic pathways and enzymatic activities.
Recombinant Cell Lines are invaluable tools due to their stability, unlimited lifespan, and the ability to express specific enzymes of interest. researchgate.net Cell lines such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells are frequently used because they exhibit low to negligible background levels of endogenous drug-metabolizing enzymes. researchgate.netmdpi.com This allows for the specific investigation of a single, recombinantly expressed enzyme's role in steroid metabolism. researchgate.net For instance, HEK293 cells have been engineered to express human 5α-reductase type II to study the conversion of androstenedione to this compound. researchgate.net Similarly, CHO cells have been used for the co-expression of human cytochrome P450 oxidoreductase (CPR) and specific cytochrome P450 (CYP) monooxygenases to create stable platforms for biotransformation studies. mdpi.com U2OS cells, which have low endogenous steroid receptor activity, have been developed into reporter cell lines for various steroid receptors to screen compounds and study their mechanisms. nih.gov The human hepatoma cell line HepG2 is another model used for investigating the metabolism of anabolic androgenic steroids. researchgate.netplos.org These recombinant systems allow researchers to attribute metabolic effects to defined enzymes with high confidence. mdpi.com
Primary Cell Cultures , derived directly from tissues, offer a model that more closely represents the in vivo cellular environment and enzyme profile. Studies using primary cultures of epithelial cells and fibroblasts from human benign prostatic hyperplasia (BPH) have investigated the metabolism of androgens. nih.gov In these cultures, testosterone was predominantly metabolized via an oxidative pathway to androstenedione, with some 5α-reductase activity also detected. nih.gov Similarly, research on rat anterior pituitary cells in primary culture showed that androstenedione is a key substrate, being converted into testosterone, 5alpha-dihydrotestosterone, and this compound. nih.gov Another study utilized human lung fibroblasts in culture, which metabolized androstenedione into several compounds, with this compound and testosterone being the major products. ebi.ac.uk These primary models are crucial for understanding tissue-specific androgen metabolism.
Table 1: Examples of Cell Culture Models in this compound Research
| Cell Model | Type | Key Findings Related to this compound | Citations |
|---|---|---|---|
| Human Lung Fibroblasts | Primary Culture | Metabolized androstenedione, with this compound as a major product. The apparent Km of 5α-reductase was 1 µM. | ebi.ac.uk |
| Rat Anterior Pituitary Cells | Primary Culture | Androstenedione was converted into testosterone and this compound. | nih.gov |
| Prostate Epithelial & Stroma Cells (BPH) | Primary Culture | Demonstrated 5α-reductase activity, though at lower levels compared to the tissue of origin. | nih.gov |
| HEK293 Cells | Recombinant Line | Used to express human 5α-reductase type II to study the conversion of androstenedione to this compound. | researchgate.net |
| CHO-K1 Cells | Recombinant Line | Used to express and assay the activity of recombinant 5α-reductase-3, which converts androstenedione to this compound. | nih.gov |
| COS-1 Cells | Recombinant Line | Transiently transfected cells were used to study the conversion of 5alpha-androstane-3alpha,17beta-diol (B1664111) to DHT and subsequently to this compound. | researchgate.net |
Recombinant Enzyme Systems and Purified Enzyme Preparations for Kinetic and Mechanistic Analyses
To understand the precise biochemical properties of the enzymes that synthesize this compound, researchers rely on in vitro systems using recombinant and purified enzymes. These cell-free systems allow for detailed kinetic and mechanistic analyses, free from the complexities of the cellular environment.
The primary enzyme responsible for the formation of this compound is 5α-reductase , which catalyzes the irreversible conversion of androstenedione. nih.gov Detailed kinetic studies have been performed using enzyme preparations from human prostate tissue to characterize this conversion in both the epithelium and stroma. nih.govcapes.gov.br These studies determined the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the 5α-reductase-mediated conversion of androstenedione to this compound. nih.govcapes.gov.br
Recombinant enzyme systems are critical for this research. The 5α-reductase isozymes (type 1, 2, and 3) have been expressed in host systems like E. coli or insect cells to produce large quantities of the enzyme for study. nih.govasm.org For example, recombinant 5α-reductase-3 protein has been shown to effectively convert androstenedione to this compound. nih.gov Similarly, insect cell microsomes expressing human CYP enzymes, such as CYP3A4, have been used to study the metabolism of various anabolic steroids. capes.gov.brresearchgate.net
Purified enzyme preparations allow for even more detailed structure-function studies. Steroid 5β-reductase (AKR1D1), a member of the aldo-keto reductase (AKR) superfamily, has been purified to homogeneity, enabling crystallographic and functional characterization. nih.gov AKR enzymes, such as AKR1C1, AKR1C2, and AKR1C3, are involved in the reductive metabolism of steroids and can influence the availability of substrates for 5α-reductase or metabolize its products. oup.com For instance, AKR1C9 can catalyze the reduction of this compound using NADPH. oup.com These purified systems are essential for determining substrate specificity, inhibition kinetics, and the catalytic mechanism of individual steroid-metabolizing enzymes. nih.govnih.gov
Table 2: Kinetic Parameters for 5α-Reductase in the Conversion of Androstenedione to this compound
| Enzyme Source | Km (nM) | Vmax (pmol/mg protein·h) | Key Context | Citations |
|---|---|---|---|---|
| Normal Prostate (NPR) - Epithelium | 120 | 56 | Comparison of kinetic characteristics in different prostate tissues. | nih.govcapes.gov.br |
| Normal Prostate (NPR) - Stroma | 211 | 130 | Vmax and Km were approximately twofold higher in stroma than in epithelium. | nih.govcapes.gov.br |
| Benign Prostatic Hyperplasia (BPH) - Epithelium | 120 ± 10 | 73 ± 8 | Kinetic values in hyperplastic tissue. | nih.govcapes.gov.br |
| Benign Prostatic Hyperplasia (BPH) - Stroma | 668 ± 121 | 415 ± 73 | Vmax and Km were approximately sixfold higher in stroma than in epithelium. | nih.govcapes.gov.br |
Development of Research-Specific Analytical Standards and Reference Materials
Accurate and reliable research on this compound fundamentally depends on the availability of high-purity analytical standards and certified reference materials (CRMs). These materials are indispensable for the unequivocal identification, quantification, and validation of analytical methods used in metabolic studies.
Analytical standards of this compound are commercially available from various suppliers and are used as comparators in analytical techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). researchgate.net For quantitative measurements, the use of internal standards, such as deuterated versions of the analyte, is often necessary to compensate for matrix effects and variations during sample preparation. nih.gov
Certified Reference Materials (CRMs) represent the highest quality of analytical standards. They are produced by national metrology institutes and accredited reference material producers, such as the National Institute of Standards and Technology (NIST) in the USA or the National Measurement Institute (NMI) in Australia. nist.govwada-ama.org The production and certification of a CRM is a rigorous process. wada-ama.org It involves:
Custom Synthesis: The compound is synthesized to achieve high purity. epichem.comcerilliant.com
Purification: Techniques are employed to isolate the target compound and remove impurities. epichem.com
Structural Confirmation: A range of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, are used to unequivocally confirm the chemical structure of the compound. wada-ama.org
Purity Assignment: The purity is determined as a mass fraction, and a comprehensive uncertainty budget is calculated. wada-ama.org
Certification: The material is certified in accordance with international standards, such as ISO 17034. wada-ama.org
Each CRM is distributed with a certificate of analysis that details its certified properties, ensuring its suitability as a primary calibrator for analytical laboratories. wada-ama.org The availability of a CRM for this compound allows laboratories to ensure the accuracy and comparability of their results, which is critical for clinical diagnostics, doping control, and fundamental research. wada-ama.org
Future Directions and Emerging Research Areas in 5alpha Androstan 3,17 Dione
Unraveling Novel Enzymatic Regulators and Uncharted Metabolic Pathways
Future research is set to delve deeper into the enzymatic machinery governing the synthesis and breakdown of 5alpha-Androstan-3,17-dione. While key enzymes like 5α-reductase and 17β-hydroxysteroid dehydrogenase are known to be involved in its metabolism, the full spectrum of regulatory enzymes is yet to be completely elucidated. wikipedia.orgnih.gov Scientists are particularly interested in identifying novel enzymes that may play a role in its tissue-specific conversion and clearance.
One area of focus is the potential for uncharted metabolic pathways. Recent studies have highlighted alternative routes for androgen synthesis, such as the "backdoor pathway," where precursors are converted to dihydrotestosterone (B1667394) (DHT) without going through testosterone (B1683101). nih.govnih.gov Investigating whether similar alternative pathways exist for the metabolism of this compound could reveal new points of therapeutic intervention for androgen-dependent conditions. For instance, research in prostate cancer models has shown that the conversion of androstenedione (B190577) to 5alpha-androstanedione is a critical step. nih.gov
Furthermore, the role of aldo-keto reductase (AKR) family members, such as AKR1C2, in the reduction of 5α-dihydrotestosterone (5α-DHT) to 3α-androstanediol (3α-diol) has been established. nih.gov However, the complete range of AKR isoforms and other enzyme families that might act on this compound remains an active area of investigation. nih.govoup.com The identification of these enzymes is crucial for understanding the precise control of androgen levels in various tissues.
Advanced Mechanistic Studies on Tissue-Specific Steroidogenesis and Inter-Organ Communication
The production and action of this compound can vary significantly between different tissues. Future research will increasingly focus on understanding the tissue-specific mechanisms of its synthesis and function. For example, studies on human prostate tissue have begun to explore the differential steroid metabolism in various zones of the prostate, revealing distinct patterns of steroid conversion. mdpi.com
A significant emerging area is the study of inter-organ communication in steroid metabolism. bookdown.orgembopress.org Hormones and other signaling molecules released from one organ can influence steroidogenesis in another, creating a complex network of regulation. bookdown.orgembopress.orgtandfonline.com Research in models like Drosophila melanogaster is beginning to unravel these complex interactions, providing insights into how peripheral tissues communicate to regulate growth, metabolism, and development through steroid hormones. tandfonline.comnih.govscilit.com Understanding how signals from tissues like the liver, adipose tissue, and the brain impact the metabolism of this compound in target organs is a key future direction.
Application of Omics Technologies (e.g., Metabolomics, Proteomics) in Steroid Research
The advent of "omics" technologies is revolutionizing steroid research. nih.gov Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, provides a powerful tool to map the metabolic pathways involving this compound. google.com By analyzing the complete set of metabolites, researchers can identify novel intermediates and end-products of its metabolism, offering a more holistic view of its biochemical network.
Proteomics, the study of the entire complement of proteins, is also becoming indispensable. nih.govnih.gov It allows for the identification and quantification of enzymes and receptors involved in steroid synthesis and signaling. nih.govdiagnosticsworldnews.com For example, proteomic analysis has been used to study changes in protein expression in response to steroid treatment and to identify potential biomarkers. nih.govfrontiersin.org Applying these techniques to study this compound will help to identify the specific proteins that regulate its activity and metabolism in different physiological and pathological states. arvojournals.org
| Technology | Application in this compound Research | Potential Insights |
| Metabolomics | Comprehensive analysis of steroid metabolites in biological samples. | Discovery of novel metabolic pathways and biomarkers associated with this compound levels. |
| Proteomics | Identification and quantification of proteins involved in steroid synthesis, transport, and signaling. | Uncovering new enzymatic regulators and understanding the molecular mechanisms of action. |
Development of Advanced Computational Models for Steroid Dynamics and Enzyme Interactions
Computational modeling is emerging as a critical tool for integrating the vast amounts of data generated by omics studies and for simulating the complex dynamics of steroid metabolism. nih.govepa.govtandfonline.com Mechanistic computational models of steroidogenesis are being developed to predict how the concentrations of various steroids, including this compound, change over time and in response to different stimuli. nih.govnih.govoup.comnih.gov
These models can simulate the intricate network of enzymatic reactions and transport processes that govern steroid levels within cells and tissues. epa.govoup.com For example, models of adrenal and ovarian steroidogenesis have been created to estimate steroid synthesis and secretion. nih.govnih.gov By incorporating data on enzyme kinetics and gene expression, these models can help to predict the effects of genetic variations or chemical exposures on steroid profiles. plos.org
Future development in this area will focus on creating more sophisticated, multi-scale models that can simulate steroid dynamics from the molecular level of enzyme-substrate interactions to the systemic level of inter-organ communication. tandfonline.comsun.ac.zabiorxiv.org These advanced computational tools will be invaluable for generating new hypotheses, designing experiments, and ultimately, for developing novel therapeutic strategies targeting steroid pathways.
Q & A
Basic Research Questions
Q. How can researchers characterize the physicochemical properties of 5α-Androstan-3,17-dione for experimental reproducibility?
- Methodology : Utilize high-performance liquid chromatography (HPLC) to confirm purity (>98%) and gas chromatography-mass spectrometry (GC-MS) for structural validation. Measure logP (3.17) and polar surface area (34.14 Ų) to predict solubility and membrane permeability . X-ray crystallography can resolve stereochemical configurations (6 defined stereocenters) . Computational tools like density functional theory (DFT) model its electronic properties and reactivity .
Q. What synthesis protocols ensure high-purity 5α-Androstan-3,17-dione for in vitro studies?
- Methodology : Start with 11β-hydroxy-androst-4-ene-3,17-dione as a precursor, employing selective oxidation at C3 and C17 using Jones reagent. Purify via column chromatography (silica gel, chloroform:methanol 9:1) and validate intermediates using nuclear magnetic resonance (NMR) spectroscopy . Recrystallization in ethanol achieves >99% purity (melting point: 188.5–190.5°C) .
Q. How to validate analytical methods for quantifying 5α-Androstan-3,17-dione in biological matrices?
- Methodology : Develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol with deuterated internal standards (e.g., 5α-Androstan-3α,17β-diol-d3). Optimize extraction using solid-phase extraction (C18 cartridges) and validate parameters: linearity (R² > 0.99), limit of detection (LOD: 0.1 ng/mL), and intra-day precision (<15% RSD) .
Advanced Research Questions
Q. How to resolve contradictory data on 5α-Androstan-3,17-dione’s metabolic pathways in androgen-sensitive tissues?
- Methodology : Conduct comparative in vitro assays with NADPH-generating systems to differentiate 3α- vs. 3β-hydroxysteroid dehydrogenase activity. Isotopic labeling (e.g., ³H at C3) tracks metabolite formation (e.g., 5α-androstan-3α,17β-diol vs. 17β-hydroxy-5α-androstan-3-one) . Use enzyme-specific inhibitors (e.g., indomethacin for AKR1C3) to isolate pathway contributions .
Q. What computational models predict interactions between 5α-Androstan-3,17-dione and steroidogenic enzymes?
- Methodology : Perform molecular docking (AutoDock Vina) with androgen receptor (AR) and 5α-reductase isoforms. Validate binding affinities using surface plasmon resonance (SPR). Molecular dynamics (MD) simulations (GROMACS) assess conformational stability of enzyme-ligand complexes over 100 ns .
Q. How to design experiments investigating 5α-Androstan-3,17-dione’s dual roles in androgen and glucocorticoid pathways?
- Methodology : Use CRISPR-edited cell lines (e.g., AR-knockout vs. glucocorticoid receptor (GR)-knockout) to isolate transcriptional effects. Measure downstream biomarkers via qPCR (e.g., PSA for AR; FKBP5 for GR). Cross-validate with in vivo models (e.g., castrated rats) and LC-MS/MS tissue profiling .
Q. What strategies mitigate oxidative degradation of 5α-Androstan-3,17-dione in long-term stability studies?
- Methodology : Store solutions in methanol at -20°C under argon to prevent autoxidation . Monitor degradation via UV-Vis spectroscopy (λmax 240 nm) and stabilize with antioxidants (0.1% BHT). Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf life .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported LogP values for 5α-Androstan-3,17-dione across studies?
- Methodology : Compare experimental LogP (shake-flask method, 3.17 ) vs. computational predictions (XLogP3: 3.5). Assess solvent system biases (e.g., octanol-water vs. chromatographic retention). Standardize measurements using ICH guidelines Q2(R1) .
Q. Why do metabolic studies show variability in 5α-Androstan-3,17-dione’s conversion to dihydrotestosterone (DHT) analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
